molecular formula C18H15ClN2O3S B2713233 N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide CAS No. 72805-24-4

N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide

Cat. No. B2713233
CAS RN: 72805-24-4
M. Wt: 374.84
InChI Key: ZOTLVASHUAGALJ-CZIZESTLSA-N
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Description

“N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is formed in the synthetic route for the production of potent inhibitors of calmodulin .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was formed as a side-reaction product when synthesizing KN-92 (2) under previously reported conditions .


Molecular Structure Analysis

The compound crystallizes in the monoclinic P 2 1 / c space group with unit cell parameters a = 15.040 (3) Å, b = 9.151 (6) Å, c = 13.868 (7) Å, β = 116.38 (5)° . The chlorophenyl and methoxyphenyl ring planes are approximately perpendicular and the two moieties form an angle of 82.2° . The crystal packing is stabilized by π–π and Cl–π interactions, which occur between parallel methoxyphenyl and chlorophenyl moieties .

properties

IUPAC Name

(NE)-N-[1-[(4-chlorophenyl)methoxy]pyridin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-16-11-9-15(10-12-16)14-24-21-13-5-4-8-18(21)20-25(22,23)17-6-2-1-3-7-17/h1-13H,14H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTLVASHUAGALJ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CN2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=CN2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide

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